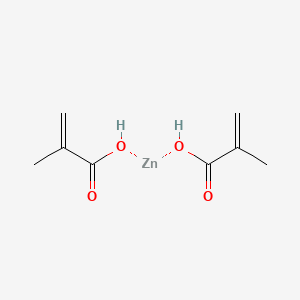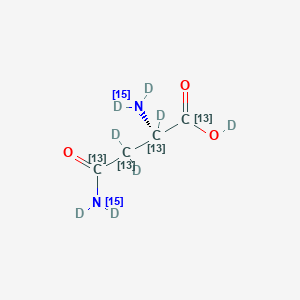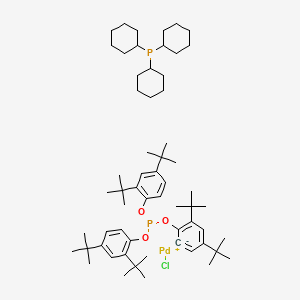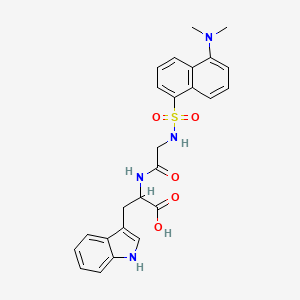
Berberinium chloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Berberinium chloride hydrate can be synthesized through the extraction of berberine from natural sources such as the roots, rhizomes, and stems of various plants, including Berberis species. The extraction process typically involves the following steps:
Extraction: Plant material is ground and subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography.
Conversion: Berberine is converted to this compound by reacting with hydrochloric acid in an aqueous solution, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatography techniques and crystallization methods ensures high purity and yield. The process is optimized for cost-effectiveness and scalability to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
Berberinium chloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form berberine oxide.
Reduction: Reduction reactions can convert it to dihydroberberine.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halides like sodium chloride or potassium bromide are typical reagents.
Major Products
Oxidation: Berberine oxide.
Reduction: Dihydroberberine.
Substitution: Various halogenated derivatives of berberine.
Aplicaciones Científicas De Investigación
Berberinium chloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Studied for its antimicrobial, anti-inflammatory, and anticancer properties. .
Industry: Utilized in the development of pharmaceuticals and as a natural dye in the textile industry.
Mecanismo De Acción
Berberinium chloride hydrate exerts its effects through several mechanisms:
Induction of ROS: It generates reactive oxygen species, leading to oxidative stress in cells.
Inhibition of DNA Topoisomerase: It inhibits the enzyme DNA topoisomerase, which is crucial for DNA replication and transcription.
Activation of Caspases: It activates caspase 3 and caspase 8, leading to apoptosis.
Modulation of Signaling Pathways: It affects various signaling pathways, including NF-κB and MAPK pathways, which are involved in inflammation and cell survival
Comparación Con Compuestos Similares
Similar Compounds
Berberine: The parent compound, also an isoquinoline alkaloid with similar biological activities.
Dihydroberberine: A reduced form of berberine with enhanced bioavailability.
Berberine Sulfate: Another derivative with distinct solubility and pharmacokinetic properties.
Uniqueness
Berberinium chloride hydrate is unique due to its specific chloride hydrate form, which influences its solubility, stability, and biological activity. Its ability to induce ROS and inhibit DNA topoisomerase makes it particularly valuable in cancer research and antimicrobial applications .
Propiedades
Fórmula molecular |
C20H21ClNO5+ |
|---|---|
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrate;hydrochloride |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;; |
Clave InChI |
BPNJXFPOPCFZOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



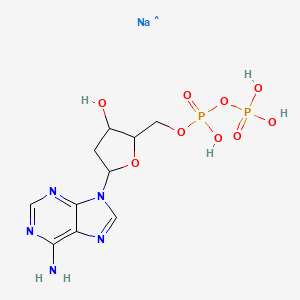
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)



